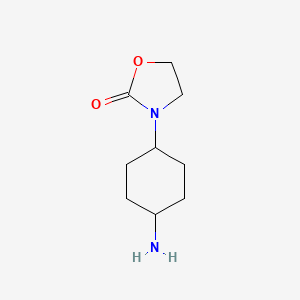
3-(4-Aminocyclohexyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one is a chemical compound that features a cyclohexyl ring substituted with an amino group and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-aminocyclohexanone with an appropriate oxazolidinone precursor. One common method involves the hydrogenation of 4-nitrophenyl acetic acid to produce 4-aminocyclohexyl acetic acid, which is then cyclized to form the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation and cyclization reactions. The use of palladium on carbon (Pd/C) as a catalyst under controlled temperature and pressure conditions is common. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives or imines.
Reduction: Amino alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Disubstituted Ureas: These compounds share a similar urea backbone and exhibit similar biological activities.
Cyclohexylamines: Compounds with a cyclohexyl ring and an amino group, used in various chemical and pharmaceutical applications.
Uniqueness
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one is unique due to its combination of a cyclohexyl ring and an oxazolidinone ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h7-8H,1-6,10H2 |
InChI Key |
TVSNZBRBUVINOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















